3-(3-Methylbenzoyl)thiophene
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Description
3-(3-Methylbenzoyl)thiophene is a compound of interest within the field of thiophene derivatives, which are crucial in various applications due to their unique chemical and physical properties. Thiophene derivatives are known for their widespread use in medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis and functionalization of thiophene derivatives, including 3-(3-Methylbenzoyl)thiophene, have attracted significant attention for their potential applications in pharmaceuticals, agrochemicals, and organic electronics (Xuan, 2020).
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies, including the Gewald reaction and other novel synthetic approaches that have been developed to improve efficiency and selectivity. These methods provide a pathway to a broad range of thiophene compounds with diverse substituents, demonstrating the versatility of thiophene chemistry (Xuan, 2020).
Molecular Structure Analysis
Thiophene derivatives are characterized by their aromatic five-membered ring structure, incorporating sulfur as a heteroatom. This structure is fundamental to the chemical behavior and reactivity of these compounds, influencing their electronic properties and interactions with other molecules. The specific arrangement and types of substituents on the thiophene ring, such as in 3-(3-Methylbenzoyl)thiophene, play a critical role in determining the compound's physical and chemical properties.
Chemical Reactions and Properties
Thiophene derivatives participate in a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and nucleophilic substitutions. These reactions are essential for the functionalization and further modification of thiophene compounds. The presence of sulfur in the thiophene ring also affects the compound's electronic properties, making them valuable in the development of organic electronic materials (Gendron & Vamvounis, 2015).
Scientific Research Applications
Pyrolysis Mechanism Study
The pyrolysis mechanism of thiophene derivatives, such as 3-ethynylebenzo[b]thiophene, has been studied using density function theory. This research contributes to understanding the thermal stability and decomposition pathways of thiophene compounds, which could be relevant for 3-(3-Methylbenzoyl)thiophene as well (Li et al., 2021).
Synthesis and Antitubulin Activity
A library of functionalized benzo[b]thiophenes, similar in structure to 3-(3-Methylbenzoyl)thiophene, has been synthesized and evaluated for antiproliferative properties. These studies provide insights into the potential medicinal applications of thiophene derivatives (Tréguier et al., 2014).
Decomposition Mechanism in Heavy Oil
Research has been conducted on the decomposition mechanism of thiophene compounds in heavy oil under supercritical water. This study could be relevant for understanding the behavior of 3-(3-Methylbenzoyl)thiophene under similar conditions (Qi et al., 2020).
Configuration Analysis
The configurations of certain benzo[b]thiophen derivatives have been studied, which can inform about the structural properties and potential reactivity of 3-(3-Methylbenzoyl)thiophene (Réamonn & O'sullivan, 1977).
Alkylation and Substitution Reactions
Studies on the alkylation of cyanide ion with chloromethylbenzo[b]thiophene derivatives provide insights into the potential chemical reactions and modifications of 3-(3-Methylbenzoyl)thiophene (Campaigne & Neiss, 1965).
Pharmacological Properties
Research into the pharmacologically active benzo[b]thiophen derivatives, including their synthesis and potential as therapeutic agents, could be relevant for exploring the medical applications of 3-(3-Methylbenzoyl)thiophene (Chapman, Clarke, & Sawhney, 1968).
properties
IUPAC Name |
(3-methylphenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWMVVCIIEREL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437491 |
Source
|
Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbenzoyl)thiophene | |
CAS RN |
118993-70-7 |
Source
|
Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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